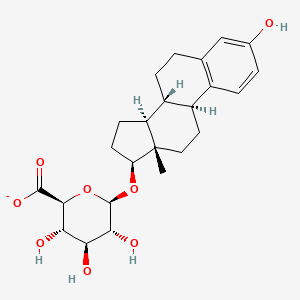

17beta-Estradiol 17-glucosiduronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

17beta-estradiol 17-glucosiduronate is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of 17beta-estradiol 17-glucosiduronic acid. It is a monocarboxylic acid anion, a steroid glucosiduronic acid anion and a beta-D-glucosiduronate. It is a conjugate base of a 17beta-estradiol 17-glucosiduronic acid.

Applications De Recherche Scientifique

Metabolic Pathways

The metabolism of estradiol involves its conversion into various glucuronide conjugates, with 17beta-estradiol 17-glucosiduronate being one of the primary forms. The process occurs via glucuronidation, which enhances the solubility and excretion of estradiol:

- Formation : The conjugation occurs in the liver, where glucuronic acid is attached to estradiol by UDP-glucuronosyltransferases (UGTs) .

- Excretion : Once formed, these glucuronides are excreted through urine and bile, playing a vital role in regulating estrogen levels in the body .

Clinical Implications

The clinical significance of this compound is evident in various therapeutic contexts:

- Hormone Replacement Therapy : It is utilized in hormone replacement therapies for menopausal women to alleviate symptoms such as hot flashes and vaginal atrophy. The glucuronide form provides a sustained release of active estradiol, thus prolonging its effects .

- Pharmacokinetics : The presence of estradiol glucuronides in circulation serves as a reservoir that prolongs the elimination half-life of estradiol when administered orally compared to parenteral routes . This characteristic is particularly beneficial for maintaining stable estrogen levels in patients undergoing treatment.

Research Findings

Recent studies have highlighted several important aspects regarding the applications and effects of this compound:

- Kinetic Studies : Research indicates that different UGT isoforms exhibit varying affinities for estradiol glucuronidation. For example, UGT1A10 shows the highest activity towards estradiol, suggesting its pivotal role in the formation of glucuronides .

- Biological Activity : Estradiol glucuronides can be converted back into free estradiol, allowing them to exert biological effects by binding to estrogen receptors. This conversion is crucial for understanding how glucuronides influence cellular signaling pathways related to growth and metabolism .

-

Case Studies :

- A study demonstrated that urinary excretion levels of estradiol-17-glucosiduronate were significantly higher than other metabolites following intravenous administration, indicating its predominant role in estrogen metabolism .

- Another investigation into the pharmacokinetics of transdermal estradiol revealed that glucuronide formation could affect therapeutic outcomes by modulating the bioavailability of active estrogen .

Data Tables

| Metabolite | Formation Pathway | Clinical Relevance |

|---|---|---|

| Estradiol | Directly from ovaries or adrenal glands | Primary female sex hormone |

| Estrone | Conversion from estradiol | Precursor to estradiol; involved in HRT |

| Estrone sulfate | Sulfation process | Increased solubility; longer half-life |

| This compound | Glucuronidation by UGTs | Prolonged effects in HRT; metabolic reservoir |

Analyse Des Réactions Chimiques

Glucuronidation

The primary chemical reaction involving 17beta-estradiol 17-glucosiduronate is glucuronidation. This biochemical process involves the attachment of glucuronic acid to a substrate, in this case, 17beta-estradiol. UDP-glucuronosyltransferases (UGTs) catalyze this reaction.

The general reaction can be represented as follows:

17beta Estradiol UDP Glucuronic AcidUGTs17beta Estradiol 17 Glucosiduronate UDP

This reaction is crucial for:

-

Detoxifying steroids

-

Increasing the water solubility of steroids

-

Preparing steroids for excretion in the urine

Hydrolysis

This compound can undergo hydrolysis, which is the reverse of glucuronidation. In this reaction, the glucuronic acid moiety is removed, regenerating 17beta-estradiol . This process can be facilitated by enzymes called glucuronidases .

Role as a Metabolite

This compound is a key metabolite in the estrogen metabolic pathway. Estradiol, the most potent estrogen in humans, is produced in the ovaries and other tissues . Glucuronidation of estradiol at the 17 position is a significant step in its metabolism and elimination from the body.

Interactions with Estrogen Receptors

This compound interacts with estrogen receptors (ERs), such as ESR1 and ESR2, modulating their activity. The activation of these receptors can influence various physiological processes, including cell proliferation and differentiation, particularly in reproductive tissues.

Comparison with Other Estrogen Glucuronides

Several other estrogen glucuronides exist, differing in the position of glucuronidation:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Estradiol-3-glucosiduronate | Similar steroid backbone | Conjugated at the 3 position |

| Estrone-3-glucosiduronate | Similar steroid backbone | Derived from estrone |

| Estriol-3-glucosiduronate | Similar steroid backbone | Derived from estriol |

| Estradiol-17-sulfate | Similar steroid backbone | Sulfation instead of glucuronidation |

The specific attachment at the 17 position in this compound influences its biological activity and metabolic pathway compared to other glucuronides. Estradiol 3-glucuronide, for example, has a glucuronic acid residue attached at position 3 .

Estradiol glucuronide is believed to play a role in the mechanism of 17beta-estradiol (E2)-mediated tumor formation and that conjugation with glucuronic acid lowers tissue levels by facilitating excretion .

Propriétés

Formule moléculaire |

C24H31O8- |

|---|---|

Poids moléculaire |

447.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1 |

Clé InChI |

MTKNDAQYHASLID-QXYWQCSFSA-M |

SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O |

SMILES canonique |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O |

Synonymes |

17 beta-estradiol glucuronide 17beta-estradiol-17-(beta-D-glucuronide) betaestradiol 17-(beta-D-glucuronide) E(2)17G cpd E217G cpd estradiol-17 beta-glucuronide estradiol-17 beta-glucuronide, monosodium salt estradiol-17beta-D-glucuronide estradiol-17beta-glucuronide oestradiol-17beta-glucuronide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.